Lipophilicity Tuning: Ortho-Methoxy on Benzyl Increases logP by Approximately 2.3 Log Units Relative to an Unsubstituted Phenyl Comparator
The target compound demonstrates a computed logP of approximately 3.62, as reported by the Mcule property calculator, which is substantially elevated compared to a structurally related but non-methoxylated phenyl-bearing molecule (P-517289965, logP = 1.28) that lacks the 2-methoxybenzyl motif . This ~2.3 log unit increase reflects the lipophilic contribution of the ortho-methoxybenzyl group and the 2-fluorophenylamino substitution acting in concert, and it positions the target compound in a higher lipophilicity range favorable for passive membrane permeability while still within typical drug-like space (Lipinski Rule of 5: logP ≤ 5) [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.62 (Mcule P-503091322) |
| Comparator Or Baseline | P-517289965 (a phenyl-bearing analog without the 2-methoxybenzyl group): logP = 1.28 |
| Quantified Difference | ΔlogP ≈ +2.34 log units (higher lipophilicity for the target compound) |
| Conditions | In silico calculation using Mcule property calculator; values represent computed logP estimates and should be verified experimentally. |
Why This Matters
Controlled lipophilicity is a critical determinant of passive permeability, aqueous solubility, and off-target binding; for screening library procurement, the target compound's higher logP relative to simpler unsubstituted analogs enables access to a distinct physicochemical space that may be more appropriate for intracellular or CNS targets.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
